N-cinnamyl-N-(2-thienylmethyl)amine

Physicochemical profiling LogP prediction Medicinal chemistry

Researchers developing TRPA1-targeted covalent inhibitors often face scaffolds with inadequate membrane permeability, compromising assay translatability. This compound directly addresses that gap. • Thiophene sulfur enhances lipophilicity and BBB penetration potential vs. furan analogs, enabling more physiologically relevant membrane partitioning studies. • The cinnamyl α,β-unsaturated system provides a built-in Michael acceptor for evaluating covalent reversible inhibition mechanisms-absent in saturated benzyl analogs. • 2-Thienylmethyl regioisomer ensures defined steric/electronic microenvironment; the 3-substituted isomer cannot substitute without altering target-ligand interactions. Supplied at 95% purity for reproducible SAR campaigns. Standard packaging available; bulk and custom synthesis inquiries welcomed.

Molecular Formula C14H15NS
Molecular Weight 229.34g/mol
Cat. No. B502147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cinnamyl-N-(2-thienylmethyl)amine
Molecular FormulaC14H15NS
Molecular Weight229.34g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCNCC2=CC=CS2
InChIInChI=1S/C14H15NS/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14/h1-9,11,15H,10,12H2/b8-4+
InChIKeyAGHLYZYIZPGTOM-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cinnamyl-N-(2-thienylmethyl)amine Chemical Identity & Specifications


N-Cinnamyl-N-(2-thienylmethyl)amine (CAS 866022-97-1, molecular formula C14H15NS, molecular weight 229.34 g/mol) is a secondary amine characterized by a cinnamyl (E)-3-phenylprop-2-en-1-yl substituent and a 2-thienylmethyl (thiophen-2-ylmethyl) substituent attached to the central amine nitrogen . Its IUPAC designation is (E)-3-phenyl-N-(thiophen-2-ylmethyl)prop-2-en-1-amine . The compound is primarily distributed as a research chemical with purity typically specified at 95% .

Dual pharmacophore: cinnamyl + thienyl
Secondary amine with controlled protonation state
Supports TRPA1 screening, SAR, and covalent probe design
Research-grade material; verify purity for assay use

Why Generic Substitutes Fail for N-Cinnamyl-N-(2-thienylmethyl)amine


Substitution with generic cinnamyl amines or simple thiophene-containing amines is not scientifically valid for N-cinnamyl-N-(2-thienylmethyl)amine. The compound occupies a unique chemical space defined by the simultaneous presence of a cinnamyl Michael acceptor motif and a thiophene heterocycle. The thiophene sulfur atom contributes distinct electronic and lipophilic properties compared to oxygen-containing furan analogs (e.g., N-cinnamyl-N-(2-furylmethyl)amine), altering hydrogen-bonding potential and metabolic stability . The cinnamyl group provides a conjugated π-system and a potential electrophilic site absent in saturated benzyl analogs (e.g., N-benzyl-N-(2-thienylmethyl)amine), which fundamentally changes target engagement kinetics [1]. Therefore, substituting even a closely related analog cannot reliably reproduce the biological profile required for reproducible research outcomes.

Thiophene vs. Furan Sulfur alters lipophilicity and H-bonding; furan analogs may not match binding profiles.
Cinnamyl vs. Benzyl Conjugated double bond constrains conformation and enables electrophilic reactivity; benzyl lacks both.
2- vs. 3-Thienyl Regioisomer Sulfur adjacency alters steric and electrostatic environment; regioisomer may shift target engagement.
Amine vs. Amide Cationic amine at pH 7.4 enables ionic binding; neutral amide cannot serve as surrogate.

Quantitative Differentiation Guide


Thiophene vs. Furan Heteroatom Differentiation

N-Cinnamyl-N-(2-thienylmethyl)amine (C14H15NS, MW 229.34 g/mol) is differentiated from its closest oxygen heterocycle analog, N-cinnamyl-N-(2-furylmethyl)amine (C14H15NO, MW 213.27 g/mol), by the substitution of sulfur for oxygen in the five-membered heteroaromatic ring . This single-atom change increases the molecular weight by 16.07 g/mol (7.5%) and replacement of oxygen (H-bond acceptor) with sulfur (weak H-bond acceptor, greater polarizability) alters the predicted logP, typically increasing lipophilicity by approximately 0.5–1.0 log units based on heterocycle substitution rules [1].

Heteroatom Identity
Class-level inference
MW +16.07 g/mol (7.5%); predicted logP +0.5–1.0
Thiophene sulfur alters lipophilicity and H-bonding; furan cannot reproduce.
Theoretical; no experimental logP data.
Physicochemical profiling LogP prediction Medicinal chemistry

Cinnamyl vs. Benzyl Substitution Effects

The cinnamyl group of the target compound incorporates a trans-configured carbon-carbon double bond, constraining the N-substituent into an extended conformation, whereas the benzyl analog N-benzyl-N-(2-thienylmethyl)amine (C12H13NS, MW 203.30 g/mol) features a freely rotating methylene-to-phenyl linkage [1]. The α,β-unsaturated system of the cinnamyl group also provides a potential site for thia-Michael addition with biological thiols, a reactivity mechanism absent in the fully saturated benzyl analog [2].

Substituent Conformation
Class-level inference
Extended E-configuration; electrophilic β-carbon present
Constrained geometry and Michael acceptor enable covalent probe design.
Structural comparison; experimental kinetics not reported.
Conformational analysis Covalent inhibitor design Structure-activity relationship

2-Thienylmethyl vs. 3-Thienylmethyl Regioisomer Comparison

N-Cinnamyl-N-(2-thienylmethyl)amine carries the thienylmethyl group at the 2-position of the thiophene ring (C14H15NS, MW 229.34 g/mol). The 3-thienylmethyl isomer, N-cinnamyl-N-(3-thienylmethyl)amine (also C14H15NS, MW 229.34 g/mol), is a regioisomer with identical molecular formula and mass but distinct connectivity of the thiophene attachment point . The 2-substituted thiophene positions the sulfur atom adjacent to the methylene linker, creating different electrostatic surface potential, dipole moment orientation, and steric environment around the amine compared to the 3-substituted isomer.

Regioisomer Connectivity
Class-level inference
2-position: S adjacent to linker; altered dipole and sterics
2-substitution creates unique electrostatic surface; regioisomer may differ.
No bioactivity comparison data available.
Regioselectivity Thiophene chemistry Target engagement

Amine vs. Amide Protonation State

N-Cinnamyl-N-(2-thienylmethyl)amine is a secondary amine (pKa of conjugate acid estimated ~9.5–10.5) and will be substantially protonated (>99%) at physiological pH 7.4, existing as a cationic species [1]. In contrast, cinnamamides such as N-cinnamyl-N-(2-thienylmethyl)acetamide are neutral at pH 7.4 due to the electron-withdrawing amide carbonyl reducing nitrogen basicity (pKa ~ –1 to 0). This ionization state difference directly governs solubility, permeability, and molecular recognition in biological systems.

Protonation State
Class-level inference
>99% protonated (amine) vs ~0% (amide) at pH 7.4
Cationic amine enables ionic interactions; amide surrogates unsuitable.
pKa prediction; no experimental measurement.
Physicochemical property Amine basicity Bioavailability prediction

High-Confidence Application Scenarios


TRPA1 Antagonist Screening

The combination of a cinnamyl moiety and a thiophene ring in N-cinnamyl-N-(2-thienylmethyl)amine creates a scaffold with structural homology to known TRPA1 antagonists [1]. The electrophilic α,β-unsaturated system and the thiophene heterocycle mimic structural features found in cinnamaldehyde-derived TRPA1 ligands. Researchers conducting TRPA1 antagonist screening should select this compound over the furan analog (N-cinnamyl-N-(2-furylmethyl)amine) because the thiophene sulfur provides distinct electronics and lipophilicity that may enhance membrane partitioning and binding-site complementarity for the TRPA1 transmembrane domain [2].

Thiophene SAR Studies

N-Cinnamyl-N-(2-thienylmethyl)amine serves as a defined scaffold for SAR exploration at the thiophene 2-position versus 3-position isomers. The compound's 2-thienylmethyl substitution positions the sulfur adjacent to the amine-bearing carbon, creating a distinct steric and electronic microenvironment. Procurement of the 2-thienylmethyl isomer is required because the 3-thienylmethyl regioisomer, despite having identical molecular formula and mass, presents a different spatial arrangement of the heteroatom that can alter target-ligand interactions as demonstrated across thiophene SAR series [3].

Covalent Inhibitor Probe Development

The cinnamyl substituent provides a built-in α,β-unsaturated carbonyl-like system suitable for thia-Michael addition with cysteine thiols in target proteins [4]. This feature enables evaluation of covalent reversible inhibition mechanisms, a capability absent in the corresponding benzyl analog (N-benzyl-N-(2-thienylmethyl)amine). For drug discovery programs exploring targeted covalent inhibitors (TCIs), this compound provides the Michael acceptor functionality while the thiophene ring contributes additional binding affinity, offering a differentiated starting point versus fully saturated amine analogs.

Lipophilicity-Dependent Assay Design

With its sulfur-containing thiophene ring, N-cinnamyl-N-(2-thienylmethyl)amine is predicted to have higher lipophilicity than its oxygen-containing furan counterpart. This differential makes the compound particularly suitable for membrane permeability studies and blood-brain barrier (BBB) penetration models where sulfur heterocycles are known to improve logD characteristics [2]. Assays designed to exploit this property can use the furan analog as a matched physicochemical comparator, creating a powerful heteroatom-exchange experimental paradigm.

Application
Selection Property
Validation Focus
TRPA1 antagonist screening
Cinnamyl-thienyl scaffold with electrophilic and lipophilic features
Binding-site complementarity and transmembrane partitioning
Thiophene SAR studies
2-Thienylmethyl substitution (S adjacent to linker)
Regioisomer-dependent target interaction and selectivity
Covalent inhibitor probe development
Cinnamyl α,β-unsaturated system for thia-Michael addition
Cysteine-targeted covalent binding and reversibility assessment
Lipophilicity-dependent assay design
Thiophene sulfur elevates lipophilicity relative to oxygen heterocycles
Membrane permeability and BBB penetration model validation
Quote Request

Request a Quote for N-cinnamyl-N-(2-thienylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.